2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid
CAS No.: 148472-48-4
Cat. No.: VC21169825
Molecular Formula: C23H20O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148472-48-4 |
|---|---|
| Molecular Formula | C23H20O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid |
| Standard InChI | InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25) |
| Standard InChI Key | VHXXOVLBJZRBPA-UHFFFAOYSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C(=O)O)[2H] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O |
Introduction
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid is a deuterated derivative of benzene-1,3-dicarboxylic acid, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is of significant interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and material science .
Synthesis Methods
The synthesis of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid typically involves the deuteration of benzene-1,3-dicarboxylic acid. A common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Chemical Reactions
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid can undergo various chemical reactions:
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Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
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Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
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Substitution: The deuterium atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Chemistry
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Reaction Mechanism Studies: Used as a tracer to understand the pathways and intermediates involved in chemical reactions.
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Spectroscopy: Utilized in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic properties.
Biology and Medicine
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Metabolic Studies: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
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Deuterated Drugs: Utilized in the development of deuterated drugs, which can exhibit altered pharmacokinetics and reduced metabolic degradation .
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Benzene-1,3-dicarboxylic acid | C8H6O4 | 166.13 g/mol | Non-deuterated parent compound |
| 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid | C8D4H2O4 | 170.1555 g/mol | Deuterium substitution for isotopic studies |
| 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H12O4 | 220.22 g/mol | Methylated derivative with different substitution pattern |
| 1,2,4,5-Benzenetetracarboxylic acid | C10H6O8 | 254.15 g/mol | Four carboxylic acid groups on the benzene ring |
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